

Spectroscopic properties of Benzo-15-crown-5-ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzo-15-crown-5-ether*

Cat. No.: *B077314*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Properties of **Benzo-15-crown-5-ether**

Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: B15C5-SP-20251218 Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of **Benzo-15-crown-5-ether** (B15C5), a macrocyclic polyether of significant interest in supramolecular chemistry and cation binding applications. This document collates key data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this spectroscopic data are provided, along with visualizations of analytical workflows and structure-property relationships to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Benzo-15-crown-5 (B15C5), with the chemical formula $\text{C}_{14}\text{H}_{20}\text{O}_5$, is a crown ether characterized by a 15-membered ring containing five oxygen atoms, fused to a benzene ring. First synthesized by Charles Pedersen, crown ethers are renowned for their ability to selectively form stable complexes with specific cations, a property dictated by the size of the polyether ring and the cation's ionic radius. B15C5 exhibits a particular affinity for sodium (Na^+) ions. The spectroscopic characterization of B15C5 is fundamental to understanding its

conformation, purity, and its complexation behavior with various ions. This guide serves as a centralized resource for its key spectroscopic signatures.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for **Benzo-15-crown-5-ether**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of B15C5 in solution. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.

Table 1: ^1H NMR Spectroscopic Data for Benzo-15-crown-5

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
6.85-6.99	Multiplet	4H	Aromatic C-H	DMSO- d_6
4.00-4.09	Multiplet	4H	Ar-O-CH $_2$	DMSO- d_6
3.73-3.81	Multiplet	4H	O-CH $_2$ -CH $_2$ -O	DMSO- d_6
3.62	Broad Singlet	8H	O-CH $_2$ -CH $_2$ -O	DMSO- d_6

Data sourced from reference[1].

Table 2: ^{13}C NMR Spectroscopic Data for Benzo-15-crown-5

Chemical Shift (δ) ppm	Assignment	Solvent
148.63	Ar-C-O	DMSO-d ₆
121.04	Aromatic C-H	DMSO-d ₆
113.92	Aromatic C-H	DMSO-d ₆
70.42	Ether -CH ₂ -	DMSO-d ₆
69.79	Ether -CH ₂ -	DMSO-d ₆
68.87	Ether -CH ₂ -	DMSO-d ₆
68.42	Ether -CH ₂ -	DMSO-d ₆

Data sourced from reference[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule. The ether linkages and the aromatic ring give rise to characteristic absorption bands.

Table 3: Key IR Absorption Bands for Benzo-15-crown-5

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~1267	ν (Ar-O-C) stretch	Aromatic ether
~1128	ν (C-O-C) stretch	Aliphatic ether
984, 938, 913	C-O-C stretching/deformation	Ethylene glycol units

Data sourced from references[2][3][4][5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of B15C5 is dominated by the electronic transitions of the fused benzene ring. The polyether crown itself does not show significant absorption above 250 nm.[2] The primary absorption is due to the $\pi \rightarrow \pi^*$ transition of the aromatic system.[6][7][8][9]

Table 4: UV-Vis Spectroscopic Data for Benzo-15-crown-5

λ_{max} (nm)	Transition	Solvent
~275	$\pi \rightarrow \pi$	Methanol / Acetonitrile
~230	$\pi \rightarrow \pi$	Methanol / Acetonitrile

Note: The exact λ_{max} can vary slightly depending on the solvent. Complexation with metal ions can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information on the fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for Benzo-15-crown-5

m/z	Ion	Ionization Method
268.13	$[M]^+$ (Molecular Ion)	El, ESI
291.12	$[M+Na]^+$	ESI

Note: Molecular formula $C_{14}H_{20}O_5$; Exact Mass: 268.1311 Da. The observation of the sodium adduct $[M+Na]^+$ is very common due to the high affinity of B15C5 for Na^+ .

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Benzo-15-crown-5-ether**.

NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of B15C5 and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 MHz or higher). For ^1H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, proton decoupling is used to simplify the spectrum.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

IR Spectroscopy (KBr Pellet Technique)

- **Sample Preparation:** Grind 1-2 mg of dry B15C5 with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Background Correction:** Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of B15C5 in a UV-transparent solvent (e.g., methanol or acetonitrile) of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (in the micromolar range) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
- **Data Acquisition:** Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.
- **Spectral Scan:** Scan the sample from a starting wavelength (e.g., 400 nm) to a final wavelength (e.g., 200 nm).

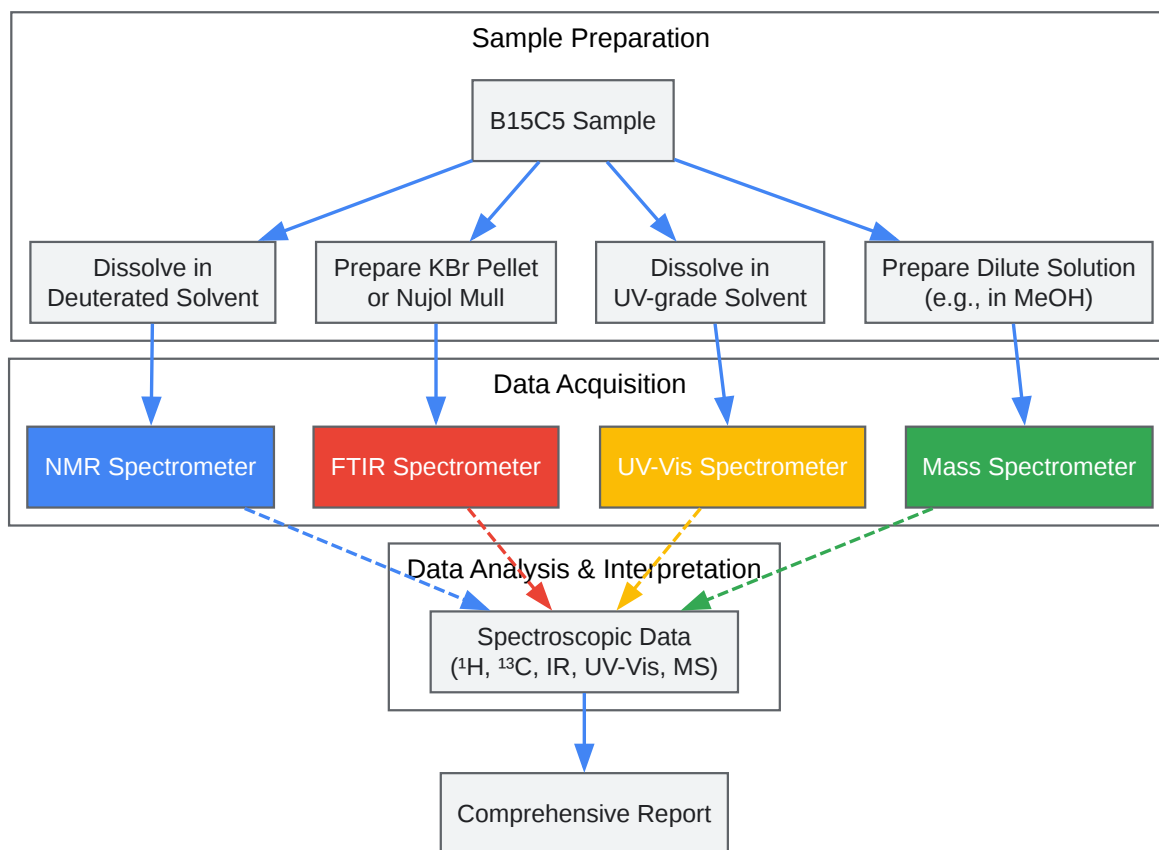
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}).

Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of B15C5 (approx. 1-10 $\mu\text{g/mL}$) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Key parameters to set include capillary voltage, cone voltage, and desolvation gas temperature and flow.
- Data Analysis: Identify the m/z value corresponding to the molecular ion $[\text{M}]^+$, protonated molecule $[\text{M}+\text{H}]^+$, or common adducts like the sodium adduct $[\text{M}+\text{Na}]^+$.

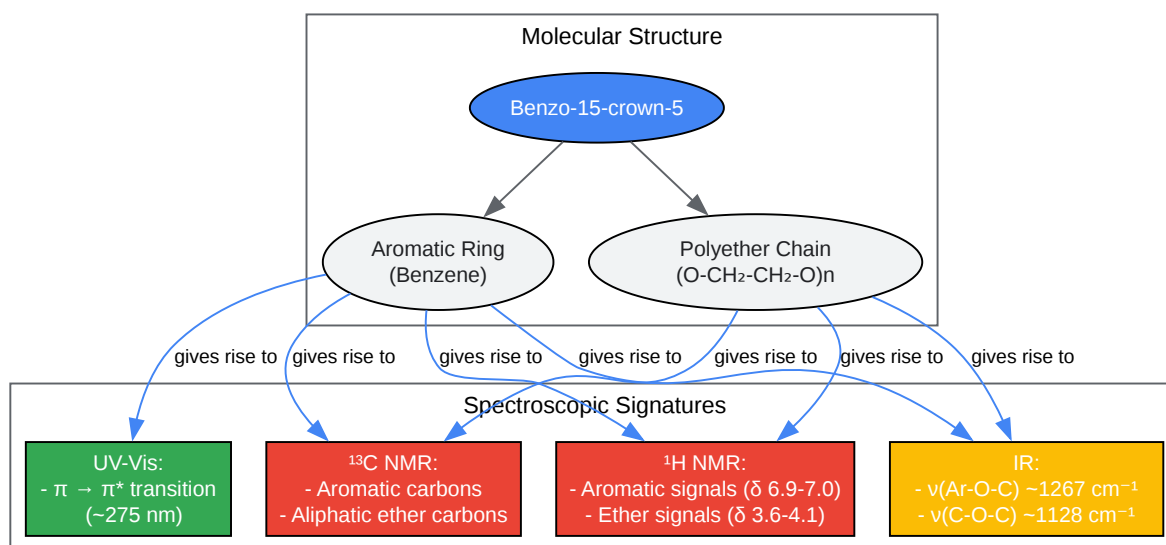
Visualizations

Diagrams are provided below to illustrate key workflows and relationships relevant to the spectroscopic analysis of B15C5.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis of B15C5.



[Click to download full resolution via product page](#)

Caption: Relationship between B15C5 structure and its spectroscopic properties.

Conclusion

The spectroscopic profile of **Benzo-15-crown-5-ether** is well-defined and serves as a reliable fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the aromatic and polyether moieties. IR spectroscopy provides clear evidence of the characteristic ether linkages, while UV-Vis spectroscopy is dictated by the electronic transitions of the benzo group. Mass spectrometry confirms the molecular weight of the compound. A thorough understanding of these spectroscopic properties is essential for researchers utilizing B15C5 in applications ranging from ion sensing and separation to catalysis and drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. UV and IR Spectroscopy of Transition Metal-Crown Ether Complexes in the Gas Phase: Mn²⁺-(benzo-15-crown-5)(H₂O)₀₋₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avestia.com [avestia.com]
- 11. studylib.net [studylib.net]
- To cite this document: BenchChem. [Spectroscopic properties of Benzo-15-crown-5-ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077314#spectroscopic-properties-of-benzo-15-crown-5-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com